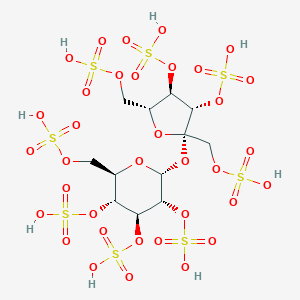

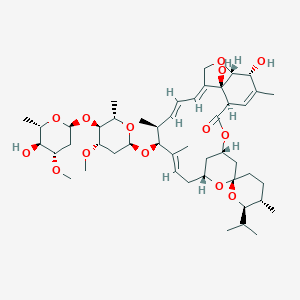

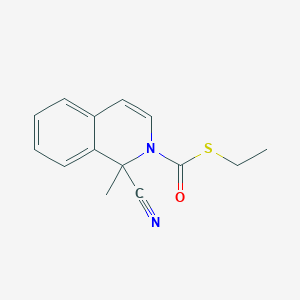

![molecular formula C17H26N2O3 B108281 氨基甲酸,N-[(1S,2S)-2-甲基-1-[[(1-甲基乙基)氨基]羰基]丁基],苯甲酯 CAS No. 1423037-44-8](/img/structure/B108281.png)

氨基甲酸,N-[(1S,2S)-2-甲基-1-[[(1-甲基乙基)氨基]羰基]丁基],苯甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

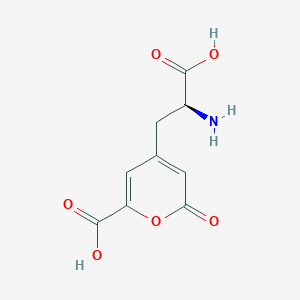

The compound "Carbamic acid, N-[(1S,2S)-2-methyl-1-[[(1-methylethyl)amino]carbonyl]butyl]-, phenylmethyl ester" is a carbamate derivative, which is a class of organic compounds that are esters of carbamic acid. These compounds are relevant in various chemical and pharmaceutical applications due to their functional groups and reactivity.

Synthesis Analysis

The synthesis of carbamic acid esters can be achieved through different methods. One approach is the palladium-catalyzed amination of aryl halides using carbamic acid 2-trimethylsilylethyl ester as an ammonia equivalent, which allows for the preparation of anilines with sensitive functional groups . Another method involves the reduction and condensation of nitrophenyl isocyanate derivatives under a hydrogen atmosphere using Raney nickel as a catalyst, providing a convenient one-pot synthesis with excellent yields .

Molecular Structure Analysis

Carbamate derivatives exhibit interesting structural properties. For instance, the molecular structure of (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester, a related compound, has been characterized by X-ray diffraction studies, revealing a non-planar conformation with a dihedral angle between the carbazole and amide moieties. The crystal packing is stabilized by intermolecular hydrogen bonding and π-π stacking interactions .

Chemical Reactions Analysis

Carbamate derivatives can undergo various chemical reactions. N-methylation of carbamate derivatives of α-amino acids can occur without racemization, indicating that the reactivity of substrates is influenced by their ability to complex with copper . The protonation behavior of carbamic acid esters is similar to that of amides, and they are intermediate in basicity between structurally similar amides and esters .

Physical and Chemical Properties Analysis

The physical and chemical properties of carbamic acid esters are influenced by their molecular structure. The thermal analysis of carbamic acid esters can be determined by DSC and TGA, as shown in the study of the carbazole derivative . The presence of functional groups such as the ester and amide influences the solubility, reactivity, and interaction with biological molecules, as seen in the inhibition of lipolytic enzymes by n-butyl carbamic acid methyl ester .

科学研究应用

对映选择性制备和合成

- 二氢嘧啶酮的对映选择性制备:该化合物已被用于二氢嘧啶酮的对映选择性制备中,二氢嘧啶酮是手性化合物。这些应用通常涉及曼尼希反应,并且对于立体化学构型至关重要 (Goss et al., 2009).

- 叔丁基(1S,2S)-2-甲基-3-氧代-1-苯丙基氨基甲酸酯的合成:它还参与不对称曼尼希反应,用于合成手性氨基羰基化合物 (Yang et al., 2009).

化学工艺开发

- 甲苯二异氰酸酯合成工艺的开发:该化合物用于甲苯二异氰酸酯等化学品的合成工艺开发中,突出了其在为工业化学品创建中间体中的作用 (Aso & Baba, 2003).

光谱分析和结构研究

- 光谱和结构分析:该化合物因其光谱性质和晶体结构而受到研究,这在材料科学领域至关重要 (Lewanowicz et al., 1996).

合成和生物学评估

- 氚、氘和碳-14标记化合物的合成:它已被用于标记化合物的合成,用于研究阿尔茨海默病等疾病的药物 (Ciszewska et al., 1997).

- N-甲基四氢吡啶-3-羧酸的生物学评估:其衍生物已被合成并进行了生物学评估,证明了其在药学中的重要性 (Müller-Uri et al., 1986).

催化和化学反应

- 在钯催化的氨化反应中的用途:该化合物在钯催化的氨化反应中用作氨当量,展示了其在催化过程中的作用 (Mullick et al., 2010).

农业应用

- 在植物保护中的用途:包括该化合物在内的氨基甲酸衍生物被用于农业部门的植物保护中,用作杀虫剂和除草剂 (Melnikov, 1971).

香料工业

- 用作香料成分:当用作香料成分时,它已对其毒理学和皮肤病学方面进行了审查,表明其在香料工业中的应用 (Mcginty et al., 2012).

属性

IUPAC Name |

benzyl N-[(2S,3S)-3-methyl-1-oxo-1-(propan-2-ylamino)pentan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3/c1-5-13(4)15(16(20)18-12(2)3)19-17(21)22-11-14-9-7-6-8-10-14/h6-10,12-13,15H,5,11H2,1-4H3,(H,18,20)(H,19,21)/t13-,15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASGOSUHDCGODBA-ZFWWWQNUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NC(C)C)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

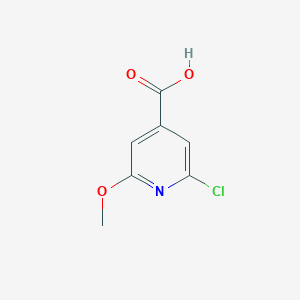

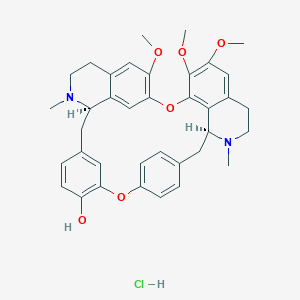

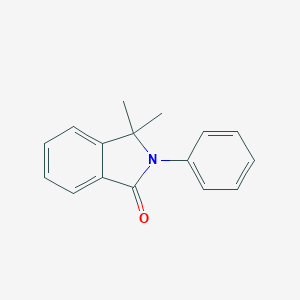

![N-[4-[2-[(3Ar,9bS)-8-cyano-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl]ethyl]phenyl]acetamide](/img/structure/B108224.png)